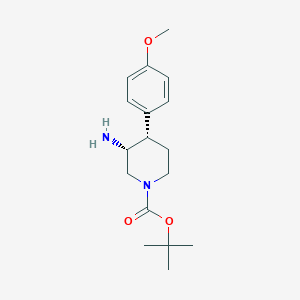![molecular formula C10H10BrClFN B2490028 3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride CAS No. 2567497-88-3](/img/structure/B2490028.png)
3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromo and fluoro-substituted phenyl group attached to an azetidine ring, which is further stabilized by a hydrochloride group.
Preparation Methods
The synthesis of 3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride involves several steps, typically starting with the preparation of the bromo-fluoro-substituted benzaldehyde. This intermediate is then reacted with azetidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium catalysts can convert the azetidine ring to a more saturated form.
Scientific Research Applications
3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: Preliminary studies suggest it may have therapeutic properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride involves its interaction with specific molecular targets. The bromo and fluoro groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Compared to other similar compounds, 3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride stands out due to its unique combination of bromo and fluoro substituents. Similar compounds include:
(4-Bromo-3-fluorophenyl)methanamine hydrochloride: This compound has a similar structure but differs in the position of the substituents and the presence of an amine group.
4-Bromo-2-fluoro-3-methylaniline: Another related compound with a different functional group arrangement.
1-Bromo-3-fluoro-2-methylbenzene: This compound shares the bromo and fluoro substituents but lacks the azetidine ring.
Properties
IUPAC Name |
3-[(4-bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN.ClH/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7;/h1-4,13H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTUZAQWSZMDNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(C=C(C=C2)Br)F)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide](/img/structure/B2489946.png)

![3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2489949.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)
![1-cinnamyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B2489952.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2489953.png)
amine](/img/structure/B2489955.png)
![1-ethyl-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1H-imidazole hydrochloride](/img/structure/B2489956.png)
![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)

![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)
![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)
![ethyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B2489967.png)
